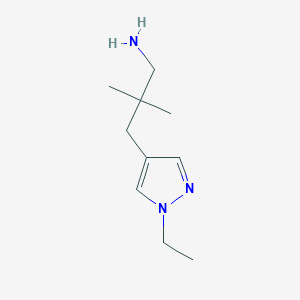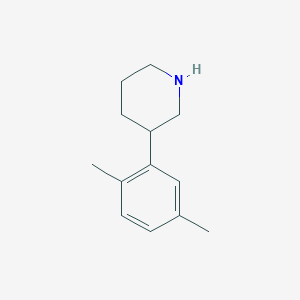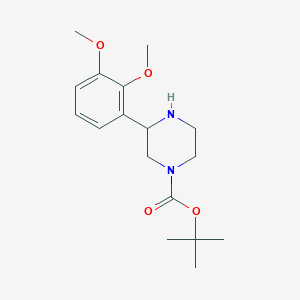![molecular formula C11H6F3NO4 B13599513 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of 3,4,5-trisubstituted isoxazoles . Another method includes the use of AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes .
Industrial Production Methods: Industrial production of isoxazoles often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, AuCl3, and copper (I) acetylides . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives are known for their anticancer, antibacterial, and antimicrobial activities . The compound is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. Isoxazoles are known to bind to biological targets based on their chemical diversity, which allows them to exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific structure and substituents of the isoxazole derivative .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid include other isoxazole derivatives, such as 3,5-disubstituted isoxazoles and 1,2,3-triazole-isoxazole derivatives .
Uniqueness: The uniqueness of this compound lies in its trifluoromethoxy group, which can impart distinct chemical and biological properties to the compound. This makes it a valuable compound for the development of new drugs and therapeutic agents .
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-8-4-2-1-3-6(8)9-5-7(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI Key |
HTZOYNFGOMPXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
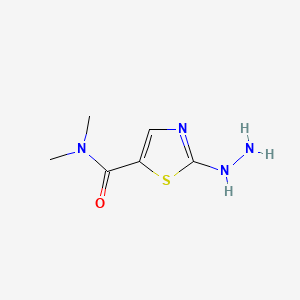



![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

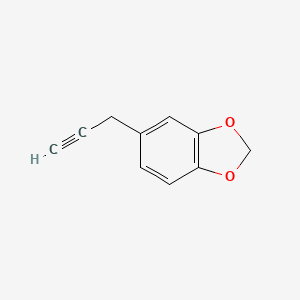
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

